molecular formula C7H12N2O2 B14781597 7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one

7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one

Cat. No.: B14781597
M. Wt: 156.18 g/mol
InChI Key: JQCSFFVNZWKQOP-UHFFFAOYSA-N
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Description

7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. Compounds with this scaffold have exhibited various biological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of pyrrolopyrazine derivatives, including 7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one, involves several synthetic routes:

Industrial Production Methods

Industrial production methods for pyrrolopyrazine derivatives typically involve scalable synthetic routes that can be optimized for large-scale production. These methods often include the use of transition-metal-free strategies and solid-phase synthesis techniques to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may yield dehydroxylated derivatives .

Scientific Research Applications

7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one involves its interaction with various molecular targets and pathways. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in the observed biological activities. the exact mechanisms are not fully understood and require further research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one include other pyrrolopyrazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific biological activities and its potential as a versatile scaffold for drug discovery. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one

InChI

InChI=1S/C7H12N2O2/c10-5-3-6-7(11)8-1-2-9(6)4-5/h5-6,10H,1-4H2,(H,8,11)

InChI Key

JQCSFFVNZWKQOP-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC(CC2C(=O)N1)O

Origin of Product

United States

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